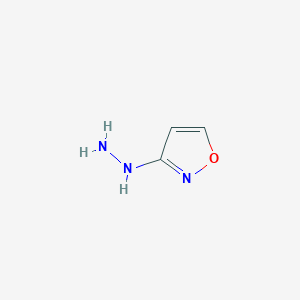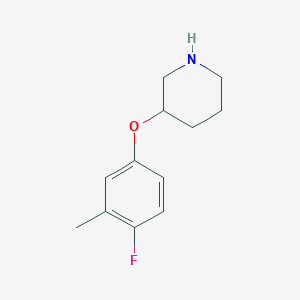
3-(4-Fluoro-3-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methylphenoxy)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are widely studied due to their unique properties, such as increased metabolic stability and modified physicochemical properties. The incorporation of fluorine into molecules can significantly impact their pharmacokinetic and pharmacodynamic profiles, making them valuable in drug discovery and development .
Métodos De Preparación
The synthesis of 3-(4-Fluoro-3-methylphenoxy)piperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
3-(4-Fluoro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it a valuable tool in studying biological systems, particularly in understanding the effects of fluorine substitution on molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and improved solubility
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application, but generally, the compound’s effects are mediated through its interaction with enzymes, receptors, or other proteins .
Comparación Con Compuestos Similares
3-(4-Fluoro-3-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4-Fluoropiperidine: Similar in structure but lacks the methyl and phenoxy groups, which can influence its reactivity and applications.
3-Fluoropiperidine: Another similar compound but with different substitution patterns, affecting its chemical and biological properties
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
Clave InChI |
CAOYRWVLOAHFDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2CCCNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


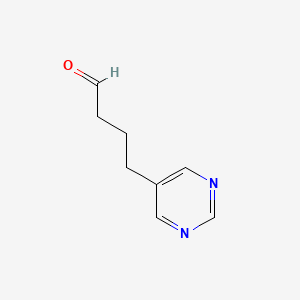
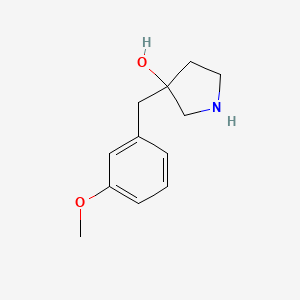
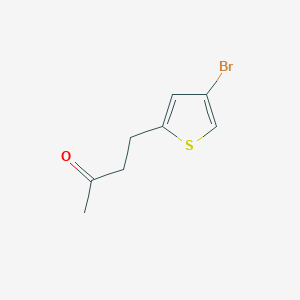

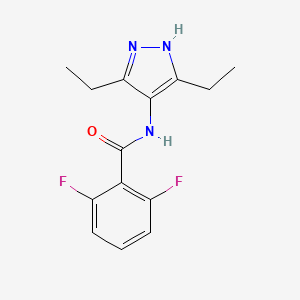
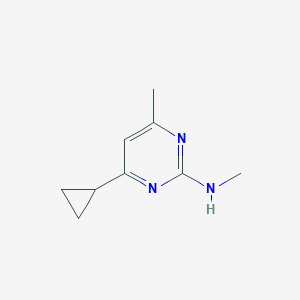
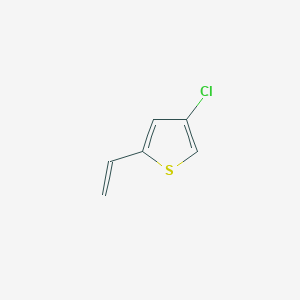
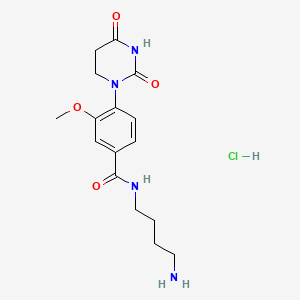
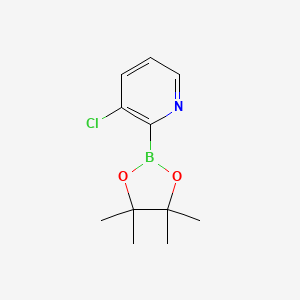
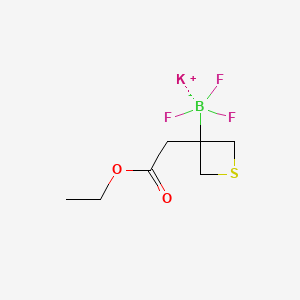
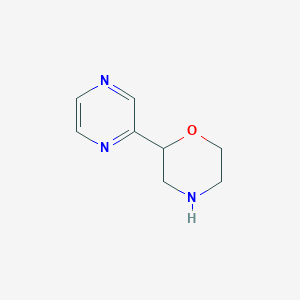
amine](/img/structure/B13613888.png)
